(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Description
This compound is a chiral pyrrolidine derivative featuring two key protective groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the pyrrolidine nitrogen, commonly used in peptide synthesis for temporary amine protection .
- Boc (tert-butoxycarbonyl) at the 4-position, providing steric shielding for the amino group during synthetic steps . The (2R,4R) stereochemistry ensures structural rigidity, which is critical for modulating conformational preferences in peptidomimetics or enzyme inhibitors. Its carboxylic acid moiety at the 2-position enables further functionalization or conjugation .
Properties
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXPICLVWOJSE-QVKFZJNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid typically involves the protection of the amino and carboxyl groups, followed by the introduction of the BOC and FMOC groups. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing, decarboxylation, and selective carbonyl reduction, to yield the desired product .
Industrial Production Methods
Industrial production of (2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid involves optimizing the synthetic route for high yield and purity. This includes using environmentally friendly reagents and conditions, such as metal-free oxidation and reduction reactions, to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Selective reduction of carbonyl groups can be achieved using reducing agents.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions are mediated by the functional groups on the pyrrolidine ring, which facilitate binding to the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
Functional Group Modifications
- Azide Derivatives : (2R,4S)-4-Azido-Fmoc-proline (CAS 2137142-63-1) replaces the Boc group with an azide for "click chemistry" applications, enabling bioconjugation .
- Thiol-Protected Derivatives : FAA3330 (CAS 281655-34-3) introduces a tritylmercapto group, enhancing redox-sensitive disulfide bond formation in drug delivery systems .
- Hydrophobic Side Chains : FAA8250 (CAS 757951-65-8) incorporates a cyclohexyloxy group, improving membrane permeability in antimicrobial peptides .
Stereochemical Variants
- The (2S,4S)-diastereomer of the target compound (CAS 2343964-27-0) exhibits distinct conformational behavior due to reversed stereochemistry, impacting binding affinity in receptor-ligand studies .
Key Research Findings
Solubility and Aggregation Behavior
Biological Activity
The compound (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid (often abbreviated as Fmoc-pyrrolidine derivative) is a synthetic organic molecule that exhibits significant biological activity. This article aims to provide a comprehensive analysis of its biological properties, applications, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula : C₁₈H₃₃N₂O₅
- Molecular Weight : 345.48 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis.
Structural Characteristics
| Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring contributing to the compound's conformational flexibility. |
| Fmoc Group | Provides protection for the amine group during peptide synthesis. |
| Alkoxycarbonyl Group | Enhances solubility and stability in biological environments. |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It serves as a building block in peptide synthesis, facilitating the study of enzyme mechanisms and protein interactions.
- Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
- Protein Interaction : The Fmoc group allows for selective attachment to peptides, aiding in the study of protein-protein interactions which are critical in cellular signaling pathways.
Applications in Research and Medicine
This compound has several applications across various fields:
- Medicinal Chemistry : Used in the development of novel therapeutics targeting specific diseases by modifying its structure to enhance bioactivity.
- Biochemical Research : Acts as a tool for studying enzyme kinetics and mechanisms due to its ability to form stable complexes with enzymes.
Case Studies
- Peptide Synthesis : A study demonstrated the successful incorporation of this compound into peptide chains using automated synthesizers, yielding high-purity peptides suitable for biological assays.
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegenerative diseases, showing promise in reducing neuronal apoptosis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | Significant enzyme interaction | Hydroxypiperidine structure |
| (2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxy-pyrrolidine-2-carboxylic acid | Anticancer properties | Different stereochemistry affecting reactivity |
| (2R,4R)-4-(tert-butoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | Potential protein degradation | Tert-butoxy group enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
